

# Application Notes and Protocols for Azithromycin Susceptibility Testing of Clinical Isolates

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Azomycin	
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These application notes provide detailed protocols for determining the susceptibility of clinical bacterial isolates to azithromycin. The methodologies outlined adhere to the standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Accurate susceptibility testing is crucial for effective patient management, epidemiological surveillance of resistance trends, and the development of new antimicrobial agents.

# Introduction

Azithromycin is a macrolide antibiotic with a broad spectrum of activity against many Gram-positive and Gram-negative bacteria. It functions by inhibiting bacterial protein synthesis. The emergence and spread of resistance to azithromycin necessitates standardized and reliable susceptibility testing methods to guide therapeutic choices and monitor resistance patterns. This document details the three primary methods for azithromycin susceptibility testing: Disk Diffusion (Kirby-Bauer), Broth Microdilution, and Gradient Diffusion (E-test).

# **Quantitative Data Summary**

The following tables summarize the interpretive criteria for azithromycin susceptibility testing as provided by CLSI and EUCAST. It is critical to use the interpretive criteria corresponding to the



methodology and the specific bacterial species being tested.

Table 1: CLSI Azithromycin Interpretive Criteria for Disk Diffusion (15 µg disk)

Organism	Susceptible (S) Zone Diameter (mm)	Intermediate (I) Zone Diameter (mm)	Resistant (R) Zone Diameter (mm)
Enterobacterales	Not Applicable	Not Applicable	Not Applicable
Salmonella spp.	≥ 13	-	≤ 12[1]
Shigella spp. (for S. flexneri)	≥ 16	-	≤ 15[2]
Neisseria gonorrhoeae	≥ 29 (Susceptible-only breakpoint)	-	-[3]
General (for certain organisms)	≥ 19	16-18	≤ 15[4]

Table 2: CLSI Azithromycin Interpretive Criteria for Minimum Inhibitory Concentration (MIC) in  $\mu\text{g/mL}$ 

Organism	Susceptible (S) MIC (µg/mL)	Intermediate (I) MIC (μg/mL)	Resistant (R) MIC (μg/mL)
Salmonella Typhi	≤ 16	-	≥ 32[1][5]
Shigella spp. (S. flexneri)	≤8	-	≥ 16[2]
Shigella spp. (S. sonnei)	≤ 16	-	≥ 32[2]
Neisseria gonorrhoeae	≤ 1 (Susceptible-only breakpoint)	-	-[3]
General (for certain organisms)	≤ 2.0	4.0	≥ 8.0[4]
		-	



Table 3: EUCAST Azithromycin Interpretive Criteria (General)

EUCAST does not typically provide disk diffusion breakpoints for azithromycin, recommending MIC determination instead. For some specific organisms, notes on interpretation based on MIC are provided.

Organism Group	Susceptible (S) MIC (mg/L)	Resistant (R) MIC (mg/L)
Salmonella Typhi	MIC ≤ 16 (Wild-type isolates)	-[6]
Shigella spp.	MIC ≤ 16 (Wild-type isolates)	-[6]

Table 4: Quality Control (QC) Ranges for Azithromycin Susceptibility Testing

Quality Control Strain	Method	CLSI QC Range	EUCAST QC Range
Staphylococcus aureus ATCC 25923	Disk Diffusion (15 μg)	21 - 26 mm[4]	Not specified for disk diffusion
Escherichia coli ATCC 25922	Broth Microdilution (MIC)	2.0 - 8.0 μg/mL[4]	Not specified for azithromycin
Staphylococcus aureus ATCC 29213	Broth Microdilution (MIC)	0.25 - 1.0 μg/mL[4]	Target MIC: Not specified, Range: Not specified
Enterococcus faecalis ATCC 29212	Broth Microdilution (MIC)	1.0 - 4.0 μg/mL[4]	Not specified for azithromycin

# **Experimental Protocols Disk Diffusion (Kirby-Bauer) Method**

This method involves placing an antibiotic-impregnated disk on an agar plate inoculated with the test organism. The antibiotic diffuses from the disk, creating a concentration gradient. The diameter of the zone of growth inhibition around the disk is measured and interpreted.

Materials:



- Azithromycin disks (15 μg)
- Mueller-Hinton agar (MHA) plates (4 mm depth)
- Sterile cotton swabs
- 0.85% sterile saline or Tryptic Soy Broth
- McFarland 0.5 turbidity standard
- Incubator (35 ± 2°C)
- · Calipers or ruler

#### Protocol:

- Inoculum Preparation:
  - Select 3-5 well-isolated colonies of the pure clinical isolate from an 18-24 hour culture plate.
  - Transfer the colonies to a tube containing 4-5 mL of sterile saline or broth.
  - Vortex the suspension to ensure it is homogenous.
  - Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10<sup>8</sup> CFU/mL.
- Inoculation of Agar Plate:
  - Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the adjusted suspension.
  - Rotate the swab against the side of the tube to remove excess liquid.
  - Streak the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60° each time to ensure confluent growth.
  - Allow the plate to dry for 3-5 minutes with the lid slightly ajar.



- Application of Azithromycin Disk:
  - Aseptically apply a 15 μg azithromycin disk to the center of the inoculated agar surface.
  - Gently press the disk with sterile forceps to ensure complete contact with the agar.
- Incubation:
  - Invert the plates and incubate at  $35 \pm 2^{\circ}$ C in ambient air for 16-20 hours.
- Measurement and Interpretation:
  - After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter using calipers or a ruler.
  - Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) based on the zone diameter breakpoints provided in Table 1.

### **Broth Microdilution Method**

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a broth dilution series.

#### Materials:

- 96-well microtiter plates
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Azithromycin stock solution
- Sterile multichannel pipettes
- Incubator (35 ± 2°C)
- Bacterial suspension adjusted to 0.5 McFarland standard

#### Protocol:



#### • Preparation of Azithromycin Dilutions:

- Prepare a series of twofold dilutions of azithromycin in CAMHB in the wells of a 96-well microtiter plate. The typical concentration range for azithromycin testing is 0.015 to 256 μg/mL.
- Each well should contain 100 μL of the diluted antibiotic solution.
- Include a growth control well (broth only, no antibiotic) and a sterility control well (uninoculated broth).

#### Inoculum Preparation:

- Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the disk diffusion protocol.
- Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10<sup>5</sup> CFU/mL in each well.

#### Inoculation of Microtiter Plate:

 $\circ$  Add 10  $\mu$ L of the standardized and diluted bacterial inoculum to each well (except the sterility control well), resulting in a final volume of 110  $\mu$ L per well.

#### Incubation:

- $\circ$  Cover the microtiter plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
- Reading and Interpretation:
  - After incubation, examine the wells for visible bacterial growth (turbidity).
  - The MIC is the lowest concentration of azithromycin at which there is no visible growth.
  - Interpret the MIC value as Susceptible (S), Intermediate (I), or Resistant (R) according to the breakpoints in Table 2.

# **Gradient Diffusion (E-test) Method**



The E-test is a quantitative method that uses a predefined, stable gradient of antibiotic on a plastic strip to determine the MIC.

#### Materials:

- Azithromycin E-test strips
- Mueller-Hinton agar (MHA) plates
- Sterile cotton swabs
- 0.85% sterile saline or Tryptic Soy Broth
- McFarland 0.5 turbidity standard
- Incubator (35 ± 2°C)

#### Protocol:

- Inoculum Preparation and Plate Inoculation:
  - Prepare the inoculum and inoculate the MHA plate as described for the disk diffusion method to obtain a confluent lawn of growth.
- Application of E-test Strip:
  - Aseptically apply the azithromycin E-test strip to the surface of the inoculated agar plate with the MIC scale facing upwards. Ensure the entire length of the strip is in contact with the agar surface.
- Incubation:
  - Invert the plate and incubate at  $35 \pm 2^{\circ}$ C for 16-20 hours in ambient air.
- Reading and Interpretation:
  - After incubation, an elliptical zone of inhibition will be visible around the strip.



- Read the MIC value at the point where the lower edge of the inhibition ellipse intersects the E-test strip.
- Interpret the MIC value as Susceptible (S), Intermediate (I), or Resistant (R) based on the breakpoints provided in Table 2.

# **Quality Control**

Regular quality control testing is essential to ensure the accuracy and reproducibility of susceptibility test results. QC should be performed each time a new batch of media, disks, or strips is used, and on a weekly basis thereafter. The recommended QC strains and their acceptable ranges are listed in Table 4. If QC results fall outside the acceptable ranges, the cause must be investigated, and corrective action taken before reporting any patient results.

## **Visualized Workflows**

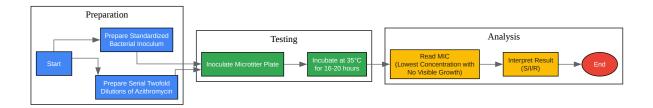
The following diagrams illustrate the key steps in each of the described azithromycin susceptibility testing protocols.



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Caption: Workflow for Azithromycin Disk Diffusion Susceptibility Testing.





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Caption: Workflow for Azithromycin Broth Microdilution Susceptibility Testing.



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Caption: Workflow for Azithromycin E-test Susceptibility Testing.

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